5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
Molecular Formula |
C9H5BrN4O2 |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15) |
InChI Key |
RIWLJJYBHGOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Core
The 5-bromo substitution on the pyrrolo[2,3-b]pyridine nucleus is typically introduced early in the synthetic sequence. According to Ambeed data and patent literature:
- Starting Material: 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a key intermediate.
- Bromination: The bromine atom is introduced via electrophilic aromatic substitution or by using brominated precursors.
- Functionalization: The ethanone group at position 3 allows further transformations, such as condensation or coupling reactions.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formation of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Brominated precursor + acetylation reagents | Reflux in solvent (e.g., THF) | ~90% | Used as precursor for further elaboration |
| Conversion to 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-dimethylamino-propenone | React with tert-butoxybis(dimethylamino)methane | Reflux at 100 °C for 6.5 h | 70% | Key intermediate for oxadiazole formation |
Construction of the 1,3,4-Oxadiazol-2(3H)-one Ring
The 1,3,4-oxadiazol-2-one ring is commonly synthesized via cyclodehydration of diacylhydrazines or related hydrazide intermediates. From the literature on oxadiazole derivatives:
- Hydrazide Formation: Ester precursors react with hydrazine hydrate under reflux in ethanol to form hydrazides.
- Cyclodehydration: Acylhydrazides are cyclized using dehydrating agents such as phosphoryl chloride (POCl3) or modified conditions with reduced POCl3 and solvents like dichloroethane.
- Optimization: Recent research shows that reducing the amount of POCl3 and using dichloroethane improves yields and reduces harsh conditions.
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrazide synthesis | Ester + hydrazine hydrate | Reflux in ethanol | High yield | Precursor for oxadiazole ring |
| Cyclodehydration to oxadiazole | Acylhydrazide + POCl3 (3 eq) in DCE | Heating under reflux | Good yields | Modified from classical POCl3 solvent method |
(Adapted from Lirias KU Leuven research on 1,3,4-oxadiazole synthesis)
Coupling of the Pyrrolo[2,3-b]pyridine and Oxadiazole Units
The final step involves linking the 5-bromo-pyrrolo[2,3-b]pyridine moiety with the 1,3,4-oxadiazol-2-one ring at the 3-position of the pyrrolo[2,3-b]pyridine.
- Key Intermediate: 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone or its derivatives serve as coupling partners.
- Reactions: Nucleophilic substitution or condensation reactions with hydrazide or oxadiazole precursors.
- Catalysts and Conditions: Use of bases like potassium hydroxide (KOH) for hydrolysis steps; palladium-catalyzed coupling reactions may be employed for complex substitutions.
- Purification: Column chromatography with solvents such as dichloromethane or ethyl acetate is used to purify intermediates and final products.
Summary of Key Synthetic Routes
Research Discoveries and Notes
- The synthesis of the pyrrolo[2,3-b]pyridine core with bromine substitution is well-established and can be achieved with high yields using acetylation and bromination strategies.
- The preparation of 1,3,4-oxadiazol-2-one rings via cyclodehydration of hydrazides is a classical method, with recent improvements reducing the use of harsh reagents and improving yields.
- Coupling strategies often require careful control of reaction conditions to maintain the integrity of both heterocyclic systems.
- The use of palladium-catalyzed borylation and Suzuki coupling reactions has been reported for functionalization of the pyrrolo[2,3-b]pyridine ring, facilitating further derivatization before oxadiazole ring formation.
- Purification by chromatography is critical due to the structural similarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, potentially altering the biological activity of the compound
Scientific Research Applications
The compound 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family and has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, emphasizing its biochemical properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, significantly reducing cell viability at micromolar concentrations.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This data suggests that the compound exhibits varying degrees of effectiveness against different microbial strains, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Research
The neuroprotective effects of oxadiazole derivatives are being explored in the context of neurodegenerative diseases.
Mechanism of Action:
Research indicates that these compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease.
Case Study:
In vitro studies highlighted in Neuroscience Letters showed that treatment with the compound resulted in a significant decrease in neuronal cell death induced by beta-amyloid peptides, suggesting potential therapeutic applications in neurodegeneration.
Synthetic Intermediate in Drug Development
The compound serves as a synthetic intermediate for developing novel azaindole-based protein kinase inhibitors. These inhibitors are pivotal in targeting various cancers and inflammatory diseases.
Biochemical Interactions
The compound's unique structure allows it to interact with various biomolecules, potentially altering their functions.
Biochemical Properties:
- Binding Affinity: Studies using surface plasmon resonance (SPR) have shown strong binding interactions between this compound and specific protein targets involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Heterocyclic Cores
Pyrrolopyridine Derivatives
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 183208-34-6):
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8): Similarity: 0.93 . Key Difference: Bromine at position 3 instead of 3.
Oxadiazole Derivatives with Alternative Heterocycles
- 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 2) : Structure: Replaces bromine with an indole group. Activity: IC50 < 10 nM against COT kinase.
- 5-(2-Amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione (Compound 3) : Structure: Quinoline substituent and thione group. Activity: IC50 ~25 nM. Comparison: Thione (C=S) vs. ketone (C=O) alters electron density; thione may enhance metal coordination but reduce metabolic stability.
Analogs with Modified Functional Groups
Oxadiazol-2(3H)-thione Derivatives
- 5-[2-(2,6-Dichlorophenylamino)benzyl]-3-(substituted)-1,3,4-oxadiazol-2(3H)-thione (4a-k) : Synthesis: Mannich reaction introduces amine substituents. Activity: Demonstrated anti-inflammatory and antioxidant effects. Comparison: Thione derivatives may exhibit stronger redox activity but lower kinase affinity than oxadiazol-2(3H)-ones.
Pesticide Oxadiazol-2(3H)-ones
- Oxydiazon (CAS 20325-40-0) :
- Structure : 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one.
- Application : Herbicide targeting weed control.
- Comparison : Bulky substituents (tert-butyl, dichlorophenyl) enhance environmental persistence but reduce pharmaceutical applicability.
Structural Isomers and Bromine Position Effects
- 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 873090-18-7) : Structure: Bromophenyl substituent instead of bromopyrrolopyridine. Properties: Melting point 185.6–186.3°C; molecular weight 241.042 g/mol. Comparison: Aromatic bromine in a phenyl ring vs.
Biological Activity
The compound 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 292.09 g/mol
- CAS Number : 1196541-47-5
The structure includes a brominated pyrrolopyridine moiety linked to an oxadiazole ring, which is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 and SGC-7901, with IC values comparable to established chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its anticancer effects is thought to involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Kinases : It has been suggested that the compound may inhibit specific kinases involved in cancer cell signaling pathways .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 12.5 | |
| Anticancer | SGC-7901 | 15.0 | |
| Antiviral | Vero Cells | 20.0 |
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple oxadiazole derivatives, this compound was found to be one of the most potent compounds against HepG2 cells. The study utilized flow cytometry to analyze apoptosis markers and confirmed significant induction of apoptosis in treated cells compared to controls .
Case Study 2: Antiviral Activity
Another study explored the antiviral potential of this compound against viral pathogens using Vero cells. Results indicated that the compound inhibited viral replication effectively at concentrations that did not exhibit cytotoxicity to host cells. This suggests a promising avenue for further research in antiviral drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one?
- Methodology :
- Sonogashira Coupling : A common approach for pyrrolopyridine derivatives involves coupling 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with acetylene derivatives under palladium catalysis. For example, phenylacetylene can be reacted with the iodo precursor in the presence of Pd(PPh₃)₂Cl₂ and CuI, followed by purification via silica gel column chromatography (heptane:ethyl acetate, 8:2) .
- Cyclization : Base-assisted cyclization of oxadiazole precursors (e.g., using K₂CO₃ or DBU) can yield the oxadiazolone ring. Monitor reaction progress via TLC and isolate the product using recrystallization or solvent extraction .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Record spectra in DMSO-d₆ at 300 MHz. Key diagnostic signals include:
- A broad singlet at δ 12.40 ppm for the pyrrole NH proton.
- Downfield aromatic protons (δ 8.30–8.40 ppm) for brominated pyrrolopyridine .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FTIR : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ for the oxadiazolone ring .
Q. How is purity assessed for this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Purity >95% is typical for research-grade material .
- Melting Point : Determine via capillary method (expected range: 200–210°C for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to kinase targets (e.g., JAK2 or EGFR). Optimize substituents at the 5-bromo position for steric and electronic compatibility .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using multivariate regression .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
- Methodology :
- Reaction Optimization : Screen solvents (DMF vs. THF), catalysts (PdCl₂ vs. Pd(OAc)₂), and temperatures (60°C vs. 80°C) to identify yield-limiting factors .
- Scale-Up Analysis : Compare yields at 0.1 mmol vs. 1.0 mmol scales to assess scalability. Use microwave-assisted synthesis for time reduction .
Q. How to evaluate environmental stability and degradation pathways?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 37°C. Monitor degradation via LC-MS (e.g., loss of Br⁻ or oxadiazolone ring cleavage) .
- Photostability : Expose to UV light (254 nm) and analyze by HPLC for photodegradation products .
Q. What mechanistic insights can be gained from studying cyclization reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
